5-azido-4-phenyl-1H-pyrazole

Catalog No.
S15230373
CAS No.
53411-90-8
M.F
C9H7N5
M. Wt
185.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-azido-4-phenyl-1H-pyrazole

CAS Number

53411-90-8

Product Name

5-azido-4-phenyl-1H-pyrazole

IUPAC Name

5-azido-4-phenyl-1H-pyrazole

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

InChI

InChI=1S/C9H7N5/c10-14-13-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

NLYMSESGYHWDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)N=[N+]=[N-]

5-Azido-4-phenyl-1H-pyrazole is a heterocyclic compound characterized by the presence of an azido group (-N₃) and a phenyl group attached to a pyrazole ring. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at non-adjacent positions, which contribute to their unique chemical properties. The specific structure of 5-azido-4-phenyl-1H-pyrazole can be represented as follows:

C9H8N4\text{C}_9\text{H}_8\text{N}_4

This compound is of interest in both synthetic chemistry and pharmacology due to its potential biological activities and its utility as a precursor for further chemical transformations.

, often involving the azido group which can undergo nucleophilic substitution or cycloaddition reactions. Notable reactions include:

  • Rearrangement Reactions: The azido group can be converted into amines or other functional groups through thermal or catalytic processes, showcasing its reactivity under different conditions .
  • Cycloaddition: The azido group can engage in cycloaddition reactions with alkenes or alkynes, leading to the formation of more complex heterocycles .
  • Reactions with Organophosphorus Reagents: 5-Azido-4-phenyl-1H-pyrazole has been shown to react with phosphonium ylides and other organophosphorus compounds, yielding various derivatives with potential biological activities .

The biological activity of 5-azido-4-phenyl-1H-pyrazole and its derivatives has been explored in various studies. These compounds have demonstrated:

  • Antitumor Activity: Research indicates that certain derivatives exhibit cytotoxic effects against human cancer cell lines, such as MCF7 (breast carcinoma) and HepG2 (hepatocellular carcinoma) cells .
  • Antimicrobial Properties: Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities, making them candidates for further pharmacological development .

Several methods have been developed for synthesizing 5-azido-4-phenyl-1H-pyrazole, including:

  • Nitration and Azidation: Starting from simpler pyrazole derivatives, nitration followed by azidation can yield the desired compound. For example, the reaction of 5-chloro-3-methyl-pyrazole with sodium azide facilitates the substitution of chlorine with an azido group .
  • One-Pot Synthesis: Efficient one-pot methods involving hydrazones and aryl aldehydes have been reported, allowing for the synthesis of various pyrazole derivatives in good yields .
  • Reactions with Phosphonium Ylides: The interaction of 5-azido-3-methyl-1H-pyrazole with phosphonium ylides leads to novel products through rearrangement and cyclization processes .

5-Azido-4-phenyl-1H-pyrazole has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated as a lead compound for developing new anticancer agents.
  • Chemical Biology: The azido group allows for bioorthogonal reactions, making it useful in labeling studies and drug delivery systems.
  • Material Science: Pyrazole derivatives are being explored for their properties in creating novel materials with specific electronic or optical characteristics.

Interaction studies involving 5-azido-4-phenyl-1H-pyrazole focus on its reactivity with different substrates and biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities with various proteins or enzymes.
  • In Vitro Assays: To evaluate cytotoxicity against cancer cell lines or antimicrobial efficacy against pathogens.

Such studies are crucial for understanding the mechanisms underlying the biological activities of this compound.

Several compounds share structural similarities with 5-azido-4-phenyl-1H-pyrazole, including:

Compound NameStructure CharacteristicsUnique Features
4-AzidopyrazoleAzido group at position 4Often used in cycloaddition reactions
3-MethylpyrazoleMethyl group at position 3Exhibits different biological activities
1H-Pyrazolo[3,4-b]quinolinContains a quinoline moietyPotential for diverse pharmacological effects
PhenylpyrazolePhenyl substituent at position 4Known for antitumor properties

5-Azido-4-phenyl-1H-pyrazole is unique due to its specific combination of an azido group and a phenyl substituent on the pyrazole ring, which enhances its reactivity and biological potential compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.07014524 g/mol

Monoisotopic Mass

185.07014524 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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